molecular formula C11H13N3O2S B1448379 Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 1227954-54-2

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate

Cat. No.: B1448379
CAS No.: 1227954-54-2
M. Wt: 251.31 g/mol
InChI Key: VIAXDOSZZNKITP-UHFFFAOYSA-N
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Description

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate (CAS 1227954-54-2) is a high-purity chemical building block designed for research and development applications. This compound features a molecular formula of C11H13N3O2S and a molecular weight of 251.30 g/mol . Its structure incorporates both a 2-aminothiazole and an N-methylpyrrole moiety, making it a versatile scaffold in medicinal chemistry. The 2-aminothiazole ring is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . Researchers can utilize this reagent as a key intermediate in the synthesis of more complex molecules targeting various therapeutic areas. The compound is consistently supplied with high purity (e.g., 98%-99%) to ensure reliability and reproducibility in experimental outcomes . Handling and Usage: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAXDOSZZNKITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate involves its interaction with specific molecular targets. For instance, its anti-diabetic activity is attributed to the inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose, thereby reducing blood sugar levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several bi-heterocyclic propanamide derivatives (e.g., 7c–7j) synthesized in the Arab Journal of Medicinal Chemistry (2020) . Below is a comparative analysis based on molecular features, physicochemical properties, and functional groups:

Table 1: Structural and Physicochemical Comparison

Property/Feature Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate Compound 7c (C₁₆H₁₇N₅O₂S₂) Compound 7g (C₁₇H₁₉N₅O₂S₂)
Core Heterocycle Pyrrole + thiazole Oxadiazole + thiazole Oxadiazole + thiazole
Substituents Methyl ester Propanamide + sulfanyl Propanamide + sulfanyl
Molecular Weight (g/mol) ~281 (estimated) 375 389
Melting Point Not reported 134–136°C 149–151°C
Functional Groups Ester, amine (thiazole) Amide, sulfanyl, amine (thiazole) Amide, sulfanyl, amine (thiazole)
Synthetic Pathway Not described in evidence S-substitution of oxadiazole-thiol S-substitution of oxadiazole-thiol

Key Differences and Implications:

Core Heterocycle: The target compound contains a pyrrole-thiazole system, whereas analogs like 7c and 7g feature oxadiazole-thiazole cores. Pyrroles are known for aromatic electron-rich properties, which may enhance reactivity in electrophilic substitution compared to oxadiazoles .

Functional Groups: The methyl ester group in the target compound contrasts with the propanamide-sulfanyl motifs in 7c–7g.

Physicochemical Properties :

  • The analogs 7c–7g have higher molecular weights (375–389 g/mol) due to their propanamide and sulfanyl substituents, whereas the target compound’s simpler ester side chain results in a lower estimated molecular weight (~281 g/mol). Lower molecular weight may improve bioavailability but reduce target specificity .

Synthesis: The analogs are synthesized via S-substitution reactions of oxadiazole-thiol intermediates with bromopropanoyl electrophiles .

Research Findings on Analogs:

  • Compounds 7c–7j demonstrated moderate antimicrobial activity against Gram-positive bacteria, attributed to the thiazole and oxadiazole moieties disrupting bacterial cell membranes .
  • The amide and sulfanyl groups in 7c–7g enhance hydrogen-bonding interactions with biological targets, a feature absent in the ester-containing target compound .

Biological Activity

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate (CAS Number: 1227954-54-2) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2S, with a molecular weight of 251.31 g/mol. Its structure includes a thiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.

PropertyValue
CAS Number1227954-54-2
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
IUPAC NameMethyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate
PubChem CID75365564

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing thiazole rings have been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways. The presence of the methyl group in the pyrrole structure enhances the activity by improving lipophilicity and facilitating cellular uptake .

A study evaluating thiazole-integrated compounds found that certain derivatives displayed IC50 values less than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer effects . The structure–activity relationship (SAR) analysis highlighted that substituents on the thiazole ring are crucial for enhancing anticancer activity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

In vitro studies have shown that thiazole-containing compounds can inhibit the growth of various pathogens, providing a potential avenue for developing new antibiotics against resistant strains .

Case Study 1: Antitumor Activity

In a recent study published in Molecules, a series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of standard treatments. The study concluded that the incorporation of thiazole moieties could be pivotal in designing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the optimized synthetic routes for Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and esterification. For example, analogous thiazole-containing compounds are synthesized by reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine derivatives, followed by cyclization under reflux conditions (e.g., ethanol, 2–3 hours) . Yield optimization may involve solvent selection (e.g., DMF/EtOH mixtures for recrystallization ), temperature control, and catalytic additives. Monitoring reaction progress via TLC or HPLC is critical.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, nickel(II) complexes with thiazole ligands are analyzed using monoclinic systems (space group P21/c) with cell parameters refined via SHELXL . Data collection at 296 K and refinement using SHELX software (with R-factors < 0.05) ensure accuracy. Hydrogen bonding and π-π interactions are mapped using C—H···π and N—H···S motifs .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify pyrrole and thiazole protons (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyls (δ 165–170 ppm). Contradictions in splitting patterns may arise from tautomerism; variable-temperature NMR can resolve this .
  • IR : Stretching frequencies for C=O (∼1700 cm1^{-1}) and NH2_2 (∼3300 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., exact mass 257.25 g/mol for analogous compounds ).

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. Multiwfn analyzes electron localization functions (ELF) and bond orders . For example, the thiazole ring’s electron-withdrawing nature can be quantified via Natural Bond Orbital (NBO) analysis .

Q. What strategies are employed to synthesize bioactive derivatives, and how are their mechanisms evaluated?

  • Methodological Answer : Derivatives like triazole-thiazole hybrids are synthesized via nucleophilic substitution or click chemistry. For example, coupling with benzamides introduces tyrosinase inhibitory activity . Mechanistic studies involve kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) and molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How do steric and electronic factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. HPLC tracks impurity profiles, while Arrhenius modeling predicts shelf life. The ester group’s hydrolysis susceptibility requires pH-controlled storage (pH 4–6) and inert atmospheres .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodological Answer : Polymorphs are identified via solvent-drop grinding or cooling crystallization. Differential Scanning Calorimetry (DSC) detects phase transitions, while PXRD distinguishes crystal forms. For ambiguous diffraction data, synchrotron radiation or cryocrystallography improves resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.